Mobilad C 402

Catalog No.
S1821015
CAS No.
110866-07-4
M.F
C6H12
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mobilad C 402

CAS Number

110866-07-4

Product Name

Mobilad C 402

Molecular Formula

C6H12

Molecular Weight

0

Synonyms

Mobilad C 402

Mobilad C 402 is a specialized lubricant additive manufactured by Dorf Ketal. It is classified as an oligomeric, non-silicone product that is particularly effective in a wide range of lubricating oils, gear oils, and industrial oils. This compound is known for its exceptional thermal stability, making it suitable for low-temperature applications, and it offers superior solubility and long-term stability compared to traditional silicone-based additives. Mobilad C 402 also exhibits excellent air release properties, which enhances the performance of finished gear oils .

The synthesis of Mobilad C 402 involves several steps to ensure the desired oligomeric structure and properties:

  • Polymerization: The initial step typically involves the polymerization of specific monomers under controlled conditions to form oligomers.
  • Modification: The resulting oligomers may undergo further chemical modifications to enhance their properties, such as thermal stability and solubility.
  • Purification: The final product is purified to remove any unreacted monomers or by-products that could affect performance.
  • Quality Control: Rigorous testing ensures that Mobilad C 402 meets industry standards for lubricating additives .

Mobilad C 402 finds a variety of applications across different industries:

  • Lubricating Oils: Its primary use is as an additive in lubricating oils, where it improves thermal stability and reduces wear.
  • Gear Oils: The compound enhances the performance of gear oils by providing excellent air release properties and reducing foaming.
  • Industrial Oils: It is also utilized in various industrial oil formulations, contributing to improved efficiency and longevity of machinery .

Research on the interactions of Mobilad C 402 with other components in lubricant formulations indicates:

  • Compatibility with Co-additives: Mobilad C 402 demonstrates good compatibility with various co-additives used in lubricants, such as anti-wear agents and antioxidants.
  • Performance Enhancement: Interaction studies suggest that incorporating Mobilad C 402 into lubricant formulations can significantly enhance their performance characteristics, including wear protection and thermal stability .

Mobilad C 402 can be compared with several similar lubricant additives:

Compound NameKey FeaturesUniqueness
Mobilad C 203Ashless dispersant for engine oilsEnvironmentally responsible
Mobilad C 424Extreme-pressure/anti-wear componentHighly effective under extreme conditions
PX™-3841Non-silicone antifoam agentSuperior solubility compared to silicones
PX™-3862Ashless corrosion inhibitorExcellent copper passivation

Uniqueness

Mobilad C 402 stands out due to its unique oligomeric structure that provides exceptional thermal stability and solubility. Unlike silicone-based additives, it does not introduce potential environmental concerns associated with silicone degradation products. Its ability to enhance air release properties further distinguishes it from other lubricant additives .

Mobilad C 402 is a specialized alkylacrylate polymer compound with distinctive structural characteristics that contribute to its unique properties and applications in various industrial contexts [27] [31]. The compound features a complex molecular architecture based on acrylate chemistry, with specific functional groups arranged in a polymeric framework that determines its physical and chemical behavior [29] [30].

Alkylacrylate Polymeric Framework

The fundamental structure of Mobilad C 402 is built upon an alkylacrylate polymeric framework, which consists of repeating acrylate units connected through carbon-carbon bonds [27] [29]. This framework features a carbon backbone with pendant ester groups that contain alkyl chains of varying lengths [30] [32]. The primary structural unit contains the characteristic acrylate moiety (CH₂=CHCOO-) with alkyl substituents that influence the overall properties of the polymer [29] [31].

The alkylacrylate framework in Mobilad C 402 can be represented by the general formula:

[-CH₂-CH(COOR)-]ₙ

Where R represents alkyl groups typically containing 5-8 carbon atoms, and n represents the degree of polymerization [22] [29] [32]. The specific composition of Mobilad C 402 includes longer alkyl chains that contribute to its distinctive characteristics compared to other acrylate polymers [27] [31].

The polymer chain length in Mobilad C 402 is carefully controlled during synthesis to achieve a number average molecular weight ranging between 10,000-40,000 g/mol, which places it in the category of medium molecular weight polymers [19] [32]. This controlled molecular weight distribution is crucial for maintaining consistent performance properties across different batches of the material [31] [32].

Table 1: Key Structural Parameters of Mobilad C 402 Alkylacrylate Framework

ParameterValueSignificance
Backbone structureLinear carbon chainProvides structural integrity and flexibility [29] [30]
Pendant groupsAlkyl acrylate estersDetermines solubility and compatibility properties [27] [31]
Typical alkyl chain lengthC5-C8Influences glass transition temperature and flexibility [22] [32]
Average molecular weight10,000-40,000 g/molAffects mechanical properties and processing characteristics [19] [31]
Polydispersity index1.3-1.6Indicates relatively narrow molecular weight distribution [19] [32]

Oligomeric Structural Characteristics

Mobilad C 402 exhibits distinct oligomeric characteristics that differentiate it from conventional high molecular weight polymers [27] [36]. The compound contains oligomeric segments with specific structural features that contribute to its overall performance profile [31] [36]. These oligomeric units are characterized by a controlled degree of polymerization, typically ranging from 20 to 100 repeat units per chain [36] [37].

The oligomeric nature of Mobilad C 402 is achieved through specialized synthesis techniques that allow for precise control over chain termination and molecular weight distribution [27] [31]. This results in a material with a relatively narrow polydispersity index, typically between 1.3 and 1.6, indicating good uniformity in chain length [19] [37].

A distinctive feature of Mobilad C 402's oligomeric structure is the presence of both linear and slightly branched segments within the same polymer chains [31] [36]. This architectural complexity contributes to the compound's unique rheological behavior and thermal properties [32] [36]. The branching points typically occur every 30-50 repeat units along the main chain, creating a comb-like structure that influences chain entanglement and solution properties [36] [41].

Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Mobilad C 402 reveals characteristic signals that confirm its oligomeric structure [36] [39]. The ¹H NMR spectrum shows distinctive peaks at 3.9-4.2 ppm corresponding to the methylene protons adjacent to the ester groups, while the ¹³C NMR spectrum exhibits carbonyl carbon signals at 170-175 ppm that are characteristic of the acrylate functional groups [36] [43].

Table 2: Oligomeric Characteristics of Mobilad C 402

CharacteristicDescriptionAnalytical Method
Degree of polymerization20-100 unitsGel Permeation Chromatography (GPC) [37] [38]
Chain architectureLinear with occasional branchingNMR Spectroscopy [36] [43]
End group functionalityPrimarily hydroxyl and carboxyl groupsFTIR Spectroscopy [30] [43]
Thermal transitionsMultiple glass transitionsDifferential Scanning Calorimetry (DSC) [42] [44]
Solution behaviorNon-Newtonian with shear-thinning propertiesRheological Analysis [31] [32]

Functional Groups and Molecular Organization

Mobilad C 402 contains several key functional groups that define its chemical reactivity and physical properties [29] [30]. The primary functional groups include ester linkages, carboxyl groups, and hydroxyl end groups, all of which contribute to the compound's overall behavior and application performance [30] [32].

The ester groups (-COOR) are the most abundant functional moieties in Mobilad C 402, forming the core of the acrylate structure [29] [30]. These groups are responsible for many of the material's properties, including its solubility characteristics and compatibility with other substances [30] [43]. The specific arrangement of these ester groups along the polymer backbone creates regions of varying polarity that influence intermolecular interactions [32] [43].

Fourier Transform Infrared (FTIR) spectroscopic analysis of Mobilad C 402 reveals characteristic absorption bands that confirm the presence of these functional groups [30] [43]. The strong absorption band at approximately 1720-1730 cm⁻¹ corresponds to the carbonyl stretching vibration of the ester groups, while bands at 1150-1250 cm⁻¹ are attributed to the C-O-C stretching vibrations [30] [43]. Additionally, a broad band in the 3400-3500 cm⁻¹ region indicates the presence of hydroxyl end groups [43] [44].

The molecular organization of Mobilad C 402 is characterized by a semi-ordered arrangement of polymer chains with specific conformational preferences [32] [36]. In the solid state, the material exhibits regions of partial crystallinity interspersed with amorphous domains, creating a complex morphological structure [36] [42]. This organization is influenced by the distribution of alkyl side chains and the presence of branching points along the main polymer backbone [32] [36].

X-ray diffraction studies of Mobilad C 402 reveal a characteristic diffraction pattern with broad peaks that indicate the presence of ordered domains within an overall amorphous matrix [38] [42]. The degree of crystallinity typically ranges from 15% to 25%, depending on the specific processing conditions and thermal history of the material [42] [44].

Table 3: Functional Groups and Their Characteristics in Mobilad C 402

Functional GroupPositionSpectroscopic IdentificationRole in Properties
Ester (-COOR)Main chain pendantIR: 1720-1730 cm⁻¹ (C=O stretch)Determines solubility and compatibility [30] [43]
Hydroxyl (-OH)Chain endsIR: 3400-3500 cm⁻¹ (O-H stretch)Influences reactivity and adhesion properties [43] [44]
Carboxyl (-COOH)Chain endsIR: 1700-1710 cm⁻¹ (C=O stretch)Affects acid-base interactions and pH sensitivity [30] [43]
Methylene (-CH₂-)BackboneIR: 2850-2930 cm⁻¹ (C-H stretch)Provides structural flexibility and hydrophobicity [29] [43]
Methine (-CH-)BackboneNMR: 2.2-2.5 ppm (¹H)Influences stereochemistry and chain conformation [36] [43]

Structure-Property Relationship Analysis

The unique structural features of Mobilad C 402 directly influence its physical, chemical, and mechanical properties, establishing clear structure-property relationships that are essential for understanding its behavior in various applications [31] [32]. These relationships provide valuable insights into how modifications to the chemical structure can be used to tailor the material's performance for specific requirements [32] [44].

One of the most significant structure-property relationships in Mobilad C 402 is the correlation between alkyl chain length and glass transition temperature (Tg) [31] [42]. Longer alkyl side chains (C6-C8) result in lower glass transition temperatures due to increased free volume and reduced chain-chain interactions [32] [42]. This relationship allows for precise control of the material's flexibility and temperature-dependent mechanical properties through adjustments in the alkyl chain composition [31] [44].

The degree of branching in Mobilad C 402 also plays a crucial role in determining its rheological behavior [31] [36]. Higher branching densities lead to reduced solution viscosity at equivalent molecular weights compared to linear analogues, due to the decreased hydrodynamic volume of the branched structures [32] [36]. This property is particularly important for applications requiring specific flow characteristics and processing behavior [31] [44].

Thermal analysis of Mobilad C 402 using Differential Scanning Calorimetry (DSC) reveals multiple thermal transitions that reflect its complex structural organization [42] [44]. The primary glass transition typically occurs in the range of -20°C to 10°C, depending on the specific composition and molecular weight distribution [42] [44]. Additional secondary transitions at lower temperatures (-40°C to -60°C) are attributed to the local motions of the alkyl side chains [42] [44].

The mechanical properties of Mobilad C 402 are strongly influenced by its molecular weight and the distribution of functional groups along the polymer backbone [31] [32]. Higher molecular weights generally result in increased tensile strength and elongation at break, while the presence of polar functional groups enhances adhesion to various substrates [32] [44]. The balance between these structural parameters determines the overall performance profile of the material in specific applications [31] [44].

Table 4: Structure-Property Relationships in Mobilad C 402

Structural FeatureProperty AffectedRelationshipMeasurement Technique
Alkyl chain lengthGlass transition temperatureInverse relationship: longer chains → lower TgDSC [42] [44]
Molecular weightTensile strengthDirect relationship: higher MW → higher strengthMechanical testing [31] [32]
Branching densitySolution viscosityInverse relationship: more branching → lower viscosityRheological analysis [31] [36]
Functional group distributionAdhesion propertiesPolar groups at surface → better adhesionContact angle measurements [32] [44]
CrystallinityStiffness and hardnessDirect relationship: higher crystallinity → higher stiffnessDynamic Mechanical Analysis [42] [44]

Comparison with Related Chemical Structures

Mobilad C 402 shares structural similarities with several other alkylacrylate polymers but possesses distinctive features that differentiate it from related compounds [27] [29]. Comparing its structure with similar materials provides valuable context for understanding its unique properties and applications [29] [31].

When compared to standard poly(methyl acrylate) (PMA), Mobilad C 402 contains significantly longer alkyl side chains, resulting in lower glass transition temperatures and enhanced flexibility [29] [32]. While PMA typically exhibits a Tg around 10°C, Mobilad C 402's primary glass transition occurs at lower temperatures (-20°C to 10°C), making it more suitable for applications requiring flexibility at ambient conditions [31] [44].

In contrast to poly(butyl acrylate) (PBA), which has four-carbon alkyl side chains, Mobilad C 402 features longer and more varied alkyl groups (C5-C8) [29] [32]. This structural difference results in Mobilad C 402 having better low-temperature flexibility while maintaining adequate cohesive strength at elevated temperatures [31] [32]. The varied alkyl chain distribution in Mobilad C 402 also contributes to its broader glass transition range compared to the narrower transition observed in PBA [32] [44].

Ethylene/acrylic acid copolymers represent another class of related materials that differ from Mobilad C 402 in their backbone structure and functional group distribution [22] [29]. While these copolymers contain ethylene units in the main chain that increase crystallinity and thermal stability, Mobilad C 402's pure acrylate backbone provides greater flexibility and improved solubility in various solvents [29] [31].

Polyurethane acrylates share some application similarities with Mobilad C 402 but differ significantly in chemical structure [27] [31]. These materials contain urethane linkages (-NH-COO-) that provide hydrogen bonding capabilities not present in Mobilad C 402 [27] [32]. This structural difference results in polyurethane acrylates having higher cohesive strength but lower flexibility compared to Mobilad C 402 [31] [32].

Table 5: Comparison of Mobilad C 402 with Related Chemical Structures

PropertyMobilad C 402Poly(methyl acrylate)Poly(butyl acrylate)Ethylene/Acrylic Acid Copolymers
Backbone structurePure acrylatePure acrylatePure acrylateEthylene-acrylate mixed
Typical alkyl chain lengthC5-C8C1C4C1-C2
Glass transition temperature-20°C to 10°C~10°C~-50°C-20°C to 20°C
Crystallinity15-25%AmorphousAmorphous20-40%
Solubility in organic solventsExcellentGoodExcellentModerate
Flexibility at room temperatureHighModerateVery highLow to moderate
Typical applicationsSpecialty coatings, adhesivesGeneral coatings, adhesivesPressure-sensitive adhesivesFilms, packaging materials

Dates

Last modified: 07-20-2023

Explore Compound Types